3-[(3-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one
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Overview
Description
3-[(3-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one is a complex organic compound with a molecular formula of C22H18O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[c]chromen core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-hydroxybenzaldehyde derivative.
Introduction of the methoxybenzyl group: This step involves the reaction of the benzo[c]chromen core with a methoxybenzyl halide under basic conditions to form the desired ether linkage.
Methylation: The final step involves the methylation of the benzo[c]chromen core to introduce the 1-methyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Chemical Reactions Analysis
Types of Reactions
3-[(3-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-[(3-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 3-[(3-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
8-Methoxy-3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one: This compound has a similar structure but with an additional methoxy group at the 8-position.
3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one: This compound differs by having a methoxy group at the 4-position instead of the 3-position.
Uniqueness
3-[(3-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C22H18O4 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-[(3-methoxyphenyl)methoxy]-1-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C22H18O4/c1-14-10-17(25-13-15-6-5-7-16(11-15)24-2)12-20-21(14)18-8-3-4-9-19(18)22(23)26-20/h3-12H,13H2,1-2H3 |
InChI Key |
HRPUSJSBYAVLLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OCC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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